![molecular formula C17H20FN5OS B2504298 5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-20-6](/img/structure/B2504298.png)

5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

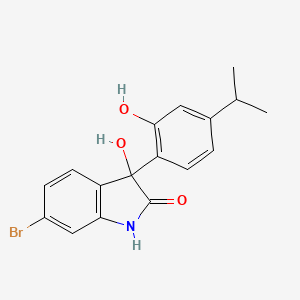

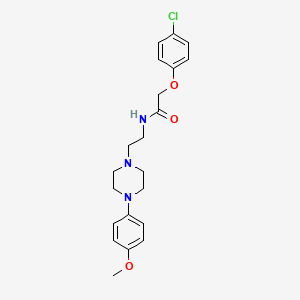

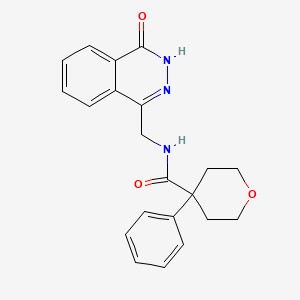

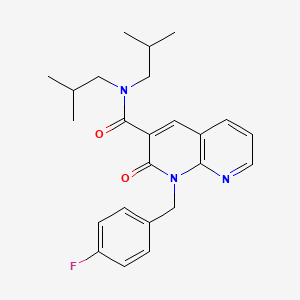

The compound 5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel molecule that appears to be related to a class of compounds with potential antitumor and pesticidal activities. The related compounds discussed in the provided papers include 1,2,4-triazole Schiff bases and thiazole derivatives, which have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related 1,2,4-triazole Schiff bases has been achieved in good yield (73–85%) using microwave irradiation, starting from 1-[bi-(4-fluorophenyl)methyl]piperazine and ethyl chloroacetate . This suggests that the synthesis of the compound may also involve similar starting materials and techniques, potentially including microwave-assisted reactions to improve yield and reduce reaction time.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR spectroscopy, MS, 1H and 13C NMR spectroscopy, and elemental analysis . These techniques would likely be applicable in the analysis of the molecular structure of this compound to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been optimized to achieve the desired products. The Schiff base formation is a key step in the synthesis of 1,2,4-triazole derivatives . The reactivity of the thiazole and triazole rings in the compound of interest may allow for further functionalization or participation in biological interactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not provided, related compounds have shown good to excellent inhibitory activity against tumor cells . Additionally, thiazole derivatives have demonstrated potent pesticidal activities, including larvicidal and fungicidal effects . These properties suggest that the compound may also exhibit significant biological activities, which could be explored in further studies.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

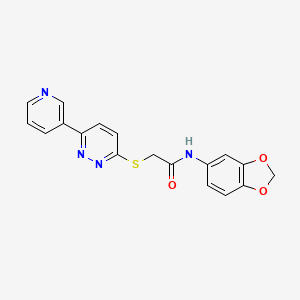

A number of studies have focused on the synthesis of compounds related to "5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" for their antimicrobial properties. For instance, compounds containing similar structural motifs have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. Some of these compounds have demonstrated good to moderate activity, indicating their potential as antimicrobial agents (Başoğlu et al., 2013; Patel et al., 2012).

Pesticidal Activities

The pesticidal activities of thiazole derivatives, including compounds with structures akin to the target molecule, have been assessed. These studies reveal their effectiveness against various pests, such as mosquito larvae and phytopathogenic fungi, showcasing their potential in agricultural applications (Choi et al., 2015).

Anti-inflammatory and Analgesic Agents

Research has also been conducted on thiazolo[3,2-b]-1,2,4-triazole derivatives for their anti-inflammatory and analgesic activities. Certain compounds within this category have shown promising results, indicating their potential as lead compounds for the development of new therapeutic agents (Tozkoparan et al., 1999).

Anticonvulsant Evaluation

The anticonvulsant activities of 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives have been explored, with some derivatives demonstrating selective protection against seizures. This highlights their potential in the development of novel anticonvulsant drugs (Deng et al., 2014).

Antitumor Activity

Novel 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine groups have been synthesized and assessed for their antitumor activity. These compounds exhibited significant inhibitory activity, suggesting their potential as antitumor agents (Ding et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Therefore, it’s possible that “5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” could also interact with multiple targets in the body.

Biochemical Pathways

The affected pathways would also depend on the specific targets of “this compound”. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Orientations Futures

Propriétés

IUPAC Name |

5-[(4-ethylpiperazin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5OS/c1-2-21-7-9-22(10-8-21)14(12-3-5-13(18)6-4-12)15-16(24)23-17(25-15)19-11-20-23/h3-6,11,14,24H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHROGGCQUFSVEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)

![4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2504218.png)

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)

![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2504231.png)

![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)

![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)